7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Description
7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a bicyclic quinoline derivative featuring a cyclopenta ring fused to the quinoline core, a carboxylic acid group at position 9, and a chlorine substituent at position 5. This compound belongs to a broader class of cyclopenta[b]quinoline derivatives studied for diverse applications, including enzyme inhibition, antibacterial activity, and corrosion inhibition . Its structural uniqueness lies in the combination of the electron-withdrawing chlorine atom and the planar aromatic system, which influence both physicochemical properties and biological interactions.
Propriétés
IUPAC Name |
7-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-7-4-5-11-9(6-7)12(13(16)17)8-2-1-3-10(8)15-11/h4-6H,1-3H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXPKYDOKVSIJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C(C=CC(=C3)Cl)N=C2C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331153 | |
| Record name | 7-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780764 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
462066-99-5 | |
| Record name | 7-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid typically involves multiple steps, starting from simpler organic compounds. One common method is the condensation reaction between activated 6-BOC-hydrazinopyridine-3-carboxylic acid and 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline. The reaction conditions usually require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Applications De Recherche Scientifique
7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interfere with bacterial cell wall synthesis or protein function. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial: Targets bacterial cell wall synthesis enzymes or disrupts membrane integrity.
Anticancer: Inhibits enzymes involved in cell cycle regulation or apoptosis pathways.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogous Compounds
Structural Variations and Substituent Effects
The biological and chemical profiles of cyclopenta[b]quinoline derivatives are highly sensitive to substituent modifications. Key analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Selected Cyclopenta[b]quinoline Derivatives
| Compound Name | Substituents/Modifications | Key Structural Features | Reference |
|---|---|---|---|
| 7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | 7-Cl, 9-COOH | Chlorine enhances lipophilicity; planar aromatic core | [8, 11] |
| 6h (Tacrine analog) | 8-aminoalkyl chain | Aminoalkyl group enhances AChE binding | [2] |
| ST3ND-25 (STAT3 inhibitor) | (Z)-3-(4-hydroxybenzylidene) at position 3 | Phenolic group for hydrogen bonding | [4] |
| 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | 7-F instead of 7-Cl | Fluorine improves metabolic stability | [3, 16] |
| Pyrano[3,2-f]quinolone-9-carboxylic acid (8) | N-ethyl, 1,10-dioxo, 3-phenyl | Pyrano ring fusion alters antibacterial spectrum | [6] |
| 7,7′-Ethane-1,2-diyl-bis(2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid) (4a) | Dimeric structure with ethane linker | Low solubility in organic solvents | [1, 7] |
Key Observations:
- Chlorine vs.
- Dimeric Structures : Compounds like 4a exhibit low solubility in organic solvents (>240°C decomposition) due to extended π-conjugation and hydrogen-bonding capacity .
- Ring Fusion: Pyrano-fused derivatives (e.g., compound 8 in ) demonstrate moderate antibacterial activity (MIC = 16–64 µg/mL), suggesting that ring expansion broadens biological targets .
Key Findings:
- Enzyme Inhibition: The tacrine analog 6h demonstrates nanomolar AChE inhibition, while the parent cyclopenta[b]quinoline scaffold shows lower EGFR activity, suggesting substituents like chloro could refine specificity .
- STAT3 Inhibition: Derivatives with phenolic groups (e.g., ST3ND-25) achieve enhanced binding via hydrogen bonds with Glu111 and Arg114, a mechanism absent in the chloro analog .
- Antibacterial Activity: Pyrano-fused quinolones exhibit broader-spectrum activity compared to non-fused derivatives, highlighting the role of ring topology .
Activité Biologique
7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (CPCQ) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including antioxidant properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₀ClNO₂
- Molecular Weight : 247.68 g/mol
- CAS Number : 462066-99-5
- SMILES : C1CC2=C(C3=C(C=CC(=C3)Cl)N=C2C1)C(=O)O
The compound features a unique cyclopentaquinoline structure that contributes to its biological properties.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of CPCQ. In various assays, such as the ABTS and FRAP tests, CPCQ demonstrated significant free radical scavenging activity. This suggests its potential role in mitigating oxidative stress in biological systems, which is crucial for the prevention of neurodegenerative diseases like Alzheimer's disease (AD) .
Enzyme Inhibition
CPCQ has been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative processes:
- Cholinesterases (AChE and BChE) : The compound exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are essential for neurotransmitter regulation. Kinetic studies indicated a mixed type of inhibition with IC50 values in the nanomolar range, suggesting that CPCQ could be a promising candidate for AD treatment .
| Enzyme | IC50 Value (nM) |
|---|---|
| AChE | 19.9 |
| BChE | 4.91 |
This profile indicates that CPCQ has a stronger effect on BChE than on AChE, which could be beneficial given the role of BChE in AD pathology.
Neuroprotective Effects
CPCQ has shown potential neuroprotective effects in animal models. Studies indicate that it may inhibit amyloid-beta aggregation, a hallmark of AD pathology, thus providing a dual mechanism of action by both preventing aggregation and inhibiting cholinesterases .
Case Studies
- Neuroprotective Study : In a mouse model of AD, CPCQ was administered to evaluate its effects on cognitive function and oxidative stress markers. The results indicated significant improvements in memory tasks and reductions in malondialdehyde levels, a marker of lipid peroxidation .
- In Vitro Studies : In vitro assays demonstrated that CPCQ effectively reduces reactive oxygen species (ROS) levels in neuronal cell lines exposed to oxidative stress. This property suggests its potential utility as a therapeutic agent for neurodegenerative diseases .
Q & A
Q. What are the recommended safety protocols for handling 7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid in laboratory settings?
- Methodological Answer : Researchers should adhere to strict personal protective equipment (PPE) guidelines, including NIOSH/EN 166-compliant eye protection (safety glasses/face shields) and chemically resistant gloves inspected before use. Engineering controls, such as fume hoods, and hygiene practices (e.g., handwashing post-handling) are critical. Contaminated gloves must be disposed of per laboratory waste protocols. Consult safety data sheets (SDS) for emergency measures, including first aid (e.g., immediate medical consultation and SDS sharing with physicians) .
Q. What synthetic routes are commonly employed for 7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid?
- Methodological Answer : A standard approach involves coupling reactions using reagents like CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) and N-methylmorpholine in tetrahydrofuran (THF). For example, carboxyl group activation of intermediates (e.g., acridine derivatives) followed by amine coupling under controlled conditions (ice bath, 24-hour stirring) can yield cyclopentaquinoline-carboxylic acid derivatives. Reaction monitoring via TLC and purification via recrystallization or column chromatography is recommended .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Assign peaks based on coupling constants and chemical shifts (e.g., cyclopentaquinoline protons at δ 1.5–3.0 ppm, aromatic protons at δ 7.0–8.5 ppm).
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and compare with theoretical values.
- Melting Point Analysis : Determine purity through sharp melting ranges. Cross-validate with HPLC for quantitative impurity profiling .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters:
- Solvent : Test polar aprotic solvents (THF, DMF) versus non-polar alternatives.
- Temperature : Optimize reaction kinetics by screening 0°C to reflux conditions.
- Catalyst : Explore Lewis acids (e.g., ZnCl2) or organocatalysts for rate enhancement.
Monitor intermediates via in-situ FTIR or LC-MS to identify bottlenecks. Post-reaction, optimize workup (e.g., pH adjustment for carboxylic acid precipitation) .
Q. What strategies resolve contradictions in spectroscopic data for cyclopentaquinoline derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry, stereochemistry) by obtaining single-crystal data (R factor < 0.05 preferred).
- 2D NMR (COSY, HSQC) : Clarify proton-proton and carbon-proton correlations in crowded spectral regions.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to validate assignments .
Q. What methodologies assess the biological activity of 7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid analogs?
- Methodological Answer :
- In vitro Assays : Screen for kinase inhibition (e.g., tyrosine kinase PDGF-RTK) using fluorescence polarization or ELISA.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., alkyl chain length in acridine hybrids) and correlate with IC50 values.
- Molecular Docking : Use software like AutoDock to predict binding modes with target proteins (e.g., quinoline-binding enzymes) .
Q. How can computational tools predict the physicochemical properties of this compound?
- Methodological Answer :
- LogP Calculation : Use software like ChemAxon or Schrödinger’s QikProp to estimate lipophilicity.
- pKa Prediction : Apply DFT-based methods (e.g., COSMO-RS) to determine carboxylic acid dissociation constants.
- Solubility Modeling : Utilize Hansen solubility parameters or machine learning platforms (e.g., AqSolDB) to guide solvent selection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
